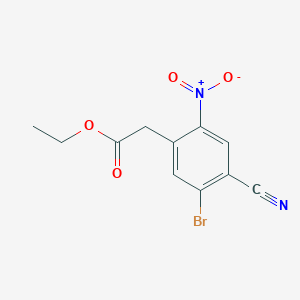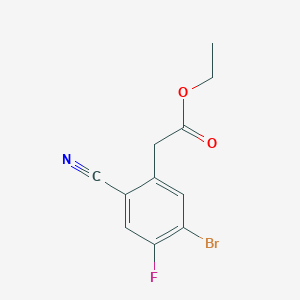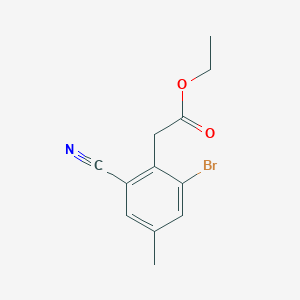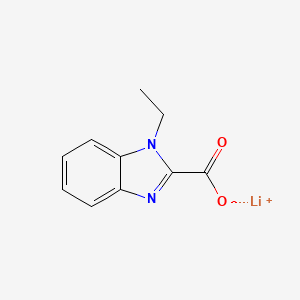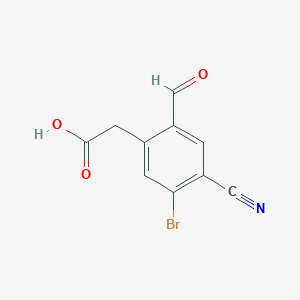
5-Bromo-4-cyano-2-formylphenylacetic acid
Übersicht
Beschreibung
5-Bromo-4-cyano-2-formylphenylacetic acid (5-BCFPA) is a synthetic compound widely used in scientific research. It is an important component of many drug synthesis pathways, and is used in a variety of biological and medical applications. 5-BCFPA has been found to possess a number of biochemical and physiological effects, and its advantages and limitations for lab experiments have been studied.
Wissenschaftliche Forschungsanwendungen
5-Bromo-4-cyano-2-formylphenylacetic acid is widely used in scientific research, particularly in the areas of drug synthesis and drug development. It is commonly used as a reagent in the synthesis of various drugs, and has been used in the synthesis of a number of pharmaceuticals, including antibiotics, antifungals, and anti-inflammatories. It has also been used in the synthesis of a number of natural products, such as flavonoids and terpenoids.
Wirkmechanismus
The mechanism of action of 5-Bromo-4-cyano-2-formylphenylacetic acid is not well understood. However, it is believed to act as an inhibitor of certain enzymes, such as the enzyme cytochrome P450. In addition, it has been found to interact with a number of other proteins and enzymes, such as the enzyme phosphodiesterase.
Biochemical and Physiological Effects
5-Bromo-4-cyano-2-formylphenylacetic acid has been found to possess a number of biochemical and physiological effects. It has been found to inhibit the activity of certain enzymes, such as cytochrome P450, and to interact with a number of other proteins and enzymes, such as phosphodiesterase. In addition, it has been found to possess anti-inflammatory, anti-fungal, and anti-bacterial properties.
Vorteile Und Einschränkungen Für Laborexperimente
The use of 5-Bromo-4-cyano-2-formylphenylacetic acid in lab experiments has a number of advantages. It is relatively easy to synthesize, and is relatively stable in solution. In addition, it is relatively inexpensive and can be used in a variety of applications. However, there are some limitations to its use in lab experiments. It is toxic, and should be handled with care. In addition, it is not soluble in water, and must be dissolved in an organic solvent before use.
Zukünftige Richtungen
There are a number of possible future directions for 5-Bromo-4-cyano-2-formylphenylacetic acid research. One potential direction is the development of new synthesis methods for the compound. Another potential direction is the exploration of its use in the synthesis of new drugs and natural products. In addition, further research could be conducted into its mechanism of action and its biochemical and physiological effects. Finally, further research could be conducted into its advantages and limitations for lab experiments.
Eigenschaften
IUPAC Name |
2-(5-bromo-4-cyano-2-formylphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6BrNO3/c11-9-2-6(3-10(14)15)8(5-13)1-7(9)4-12/h1-2,5H,3H2,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GEWGCEHYKPRHDU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)C#N)C=O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6BrNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-cyano-2-formylphenylacetic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.








![N-[2-amino-6-chloro-4-(trifluoromethyl)phenyl]acetamide](/img/structure/B1414064.png)

